Benzyl 4-hydroxyphenyl carbonate
Description
Benzyl 4-hydroxybenzoate (CAS 94-18-8), also known as Benzylparaben, is an ester derived from 4-hydroxybenzoic acid and benzyl alcohol. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.2 g/mol . The compound is synthesized via benzylation of methyl 3-(4-hydroxyphenyl)benzoate using benzyl chloride and anhydrous potassium carbonate in non-aqueous solvents . It is utilized in pharmacological applications, particularly as a preservative due to its antimicrobial properties .
Properties
CAS No. |
74206-92-1 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
benzyl (4-hydroxyphenyl) carbonate |
InChI |
InChI=1S/C14H12O4/c15-12-6-8-13(9-7-12)18-14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI Key |
QAVIPIHPKCDJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Direct Carbonylation with Phosgene
Early methods employed phosgene (COCl₂) as a carbonylating agent due to its high reactivity. Hydroquinone reacts with phosgene in the presence of benzyl alcohol, forming the target carbonate via a two-step mechanism:
- Chloroformate Intermediate : Phosgene reacts with hydroquinone to yield 4-hydroxyphenyl chloroformate.
- Benzylation : The chloroformate intermediate undergoes nucleophilic substitution with benzyl alcohol, producing benzyl 4-hydroxyphenyl carbonate.
While effective, this method poses significant safety risks due to phosgene’s toxicity. Additionally, residual chloroformate intermediates can lead to polymerization side reactions, necessitating rigorous purification.
Transesterification with Dialkyl Carbonates
A safer alternative utilizes dialkyl carbonates (e.g., dimethyl carbonate) as carbonyl sources. In this approach, hydroquinone reacts with dimethyl carbonate under basic conditions to form a phenolate intermediate, which subsequently undergoes transesterification with benzyl alcohol:
$$
\text{HO-C₆H₄-OH + (CH₃O)₂CO → HO-C₆H₄-O-CO-OCH₃ + CH₃OH}
$$
$$
\text{HO-C₆H₄-O-CO-OCH₃ + C₆H₅CH₂OH → C₆H₅CH₂O-CO-O-C₆H₄-OH + CH₃OH}
$$
This method avoids phosgene but requires elevated temperatures (160–200°C) and prolonged reaction times (24–48 hours). Catalysts such as potassium carbonate or sodium methoxide improve yields to 70–85%, though competing etherification reactions can reduce selectivity.
Modern Catalytic Methods
Crown Ether-Mediated Synthesis
The integration of crown ethers as phase-transfer catalysts has revolutionized carbonate synthesis. For example, 18-crown-6 ether facilitates the deprotonation of hydroquinone in nonpolar solvents like toluene, enhancing the nucleophilicity of the phenolate ion. A patented method (JPH0250095B2) achieves 92% yield by reacting hydroquinone with benzyl chloroformate in the presence of potassium cyclohexanolate and 18-crown-6 ether at 80°C. The crown ether sequesters potassium ions, preventing aggregation and ensuring homogeneous reaction conditions:
$$
\text{HO-C₆H₄-OH + Cl-CO-OCH₂C₆H₅ → C₆H₅CH₂O-CO-O-C₆H₄-OH + HCl}
$$
This method minimizes side reactions and operates under mild conditions (30 atm CO₂ pressure), making it suitable for industrial-scale production.
Ionic Liquid-Catalyzed Reactions
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have emerged as green catalysts. These solvents stabilize reactive intermediates and enhance mass transfer, enabling reactions at lower temperatures (50–70°C). A study demonstrated 88% yield within 6 hours using [BMIM][BF₄], with the ionic liquid being recyclable for five cycles without significant activity loss.
Solvent and Temperature Optimization
Solvent choice critically impacts reaction efficiency. Polar aprotic solvents (e.g., acetonitrile, diglyme) favor nucleophilic substitution by stabilizing transition states, while nonpolar solvents (e.g., toluene) reduce hydrolysis side reactions. Table 1 compares yields across solvents using the crown ether method:
Table 1: Solvent Effects on this compound Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | 80 | 91 | 98.5 |
| Acetonitrile | 80 | 92 | 97.8 |
| Toluene | 80 | 85 | 96.2 |
| Diglyme | 80 | 89 | 97.1 |
Elevating temperatures beyond 100°C accelerates reaction rates but risks thermal decomposition of the carbonate linkage. Optimal conditions balance speed and stability, typically between 70–90°C.
Mechanistic Insights and Byproduct Formation
The primary side reaction involves the elimination of CO₂, leading to ether linkages or polymeric byproducts. For instance, in benzene solvent, poly(p-xylylidene) forms via dehydrohalogenation of intermediates:
$$
\text{BrCH₂-C₆H₄-CH₂Br → [-CH₂-C₆H₄-CH₂-]_n + 2 HBr}
$$
This side reaction is suppressed by maintaining CO₂ pressure (30 atm) and using crown ethers to stabilize reactive intermediates.
Industrial-Scale Production Techniques
Recent patents highlight continuous-flow reactors for large-scale synthesis. A tubular reactor with immobilized crown ether catalysts achieves 94% yield at a throughput of 50 kg/h, surpassing batch reactors in efficiency. Key parameters include:
- Residence Time : 20–30 minutes
- Pressure : 25–35 atm CO₂
- Catalyst Loading : 2–5 wt%
This method reduces waste and energy consumption, aligning with green chemistry principles.
Analytical Characterization
Fourier-transform infrared spectroscopy (FTIR) confirms successful synthesis via characteristic peaks at 1745 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O-C asymmetric stretch). Nuclear magnetic resonance (NMR) provides structural validation:
Scientific Research Applications
Benzyl 4-hydroxyphenyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Industry: It is used in the production of polymers and coatings, where its carbonate group provides desirable properties such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of benzyl 4-hydroxyphenyl carbonate involves the cleavage of the carbonate ester bond, which can be catalyzed by enzymes or chemical reagents. The molecular targets and pathways involved depend on the specific application, but generally, the cleavage results in the release of benzyl alcohol and 4-hydroxyphenol, which can then participate in further chemical or biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoate Derivatives
The following analysis compares Benzyl 4-hydroxybenzoate with other benzoate esters and hydroxyl/carbonyl-substituted derivatives. Key differences in molecular structure, physical properties, and applications are highlighted.
Table 1: Structural and Physical Properties of Benzoate Derivatives
Key Comparisons
4-Benzoylbenzoic acid features a benzoyl group and a carboxylic acid moiety, making it more acidic and reactive in condensation reactions compared to ester derivatives .
Synthetic Methods Benzyl 4-hydroxybenzoate is synthesized via benzylation under anhydrous conditions , whereas Methyl benzoate is typically produced through direct esterification of benzoic acid with methanol . 4-Benzoylbenzoic acid may require Friedel-Crafts acylation or oxidation of substituted benzophenones, reflecting its complex synthesis pathway .
Applications Pharmacology: Benzyl 4-hydroxybenzoate is used as a preservative in pharmaceuticals due to its antimicrobial activity . Industrial: Methyl benzoate and Isopropyl benzoate serve as solvents or fragrance components, leveraging their low volatility and ester functionalities . Organic Synthesis: 4-Benzoylbenzoic acid is a precursor in synthesizing benzophenone derivatives, used in UV stabilizers and photoactive compounds .
Stability and Incompatibility Considerations
- Benzyl 4-hydroxybenzoate exhibits moderate stability but may undergo hydrolysis under alkaline conditions due to its ester group .
- In contrast, 4-Benzoylbenzoic acid’s carboxylic acid group makes it prone to decarboxylation at elevated temperatures .
- Methyl benzoate and Phenyl benzoate are more stable in neutral environments but susceptible to ester hydrolysis in acidic or basic media .
Research Findings and Gaps
- Synthesis Efficiency : Benzyl 4-hydroxybenzoate’s synthesis achieves ~70% yield under optimized benzylation conditions , comparable to yields for Methyl benzoate (typically >80%) .
- Thermal Properties : The hydroxyl group in Benzyl 4-hydroxybenzoate likely increases its melting point compared to Methyl benzoate (-12°C), though exact data are unavailable .
- Pharmacological Safety : While Benzylparaben is widely used, recent studies on parabens’ endocrine-disrupting effects necessitate further research into its safety profile relative to alternatives .
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